alpha-Glutamylaspartic acid

Beschreibung

Alpha-glutamylaspartic acid (α-Glu-Asp) is a dipeptide composed of glutamic acid (Glu) and aspartic acid (Asp) linked via an alpha-peptide bond. It is a proteolytic breakdown product of larger proteins and belongs to the N-acyl-alpha amino acid family. Structurally, it contains both acidic side chains from Glu (carboxyl group) and Asp (beta-carboxyl group), contributing to its polar nature and solubility in aqueous environments . This dipeptide is found naturally in legumes, such as soybeans and pulses, and serves primarily as a short-lived intermediate in protein catabolism pathways. While most dipeptides are transient metabolites, some exhibit cell-signaling or physiological roles; however, α-Glu-Asp’s specific biological functions remain understudied .

Eigenschaften

IUPAC Name |

2-[(2-amino-4-carboxybutanoyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O7/c10-4(1-2-6(12)13)8(16)11-5(9(17)18)3-7(14)15/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYSIASRLDJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959965 | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3918-84-1 | |

| Record name | NSC186905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It is known that dipeptides like h-glu-asp-oh can interact with various enzymes and receptors in the body.

Mode of Action

It is suggested that the compound may exert its effects through antioxidant and anti-inflammatory mechanisms.

Biochemical Pathways

For instance, they can influence the regulation of oxidative enzymes, vessel permeability, neoangiogenesis, neuro- and immunomodulatory regulation, and the secretion and production of hormones.

Biochemische Analyse

Biochemical Properties

Alpha-Glutamylaspartic acid is involved in several biochemical reactions. It interacts with enzymes such as gamma-glutamyltranspeptidase, which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine. This interaction is crucial for the metabolism of glutathione, an important antioxidant in cells. Additionally, alpha-Glutamylaspartic acid is known to interact with other biomolecules, including proteins and peptides, through its gamma-glutamyl group, facilitating various biochemical processes.

Cellular Effects

Alpha-Glutamylaspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have physiological or cell-signaling effects, although most of these effects are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis.

Molecular Mechanism

The molecular mechanism of alpha-Glutamylaspartic acid involves its interaction with gamma-glutamyltranspeptidase, which catalyzes the cleavage of the gamma-glutamyl bond and the transfer of the gamma-glutamyl group to water or other amino acids and peptides. This reaction is essential for the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical for its biochemical functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Glutamylaspartic acid can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Some dipeptides, including alpha-Glutamylaspartic acid, are known to have short-lived intermediates that quickly degrade into specific amino acid degradation pathways. Long-term effects on cellular function are still being studied, but initial observations suggest that the compound’s impact on cellular processes may diminish over time.

Dosage Effects in Animal Models

The effects of alpha-Glutamylaspartic acid vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and antioxidant defense. At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular processes and metabolic pathways. Threshold effects and the compound’s impact on animal health are important considerations in dosage studies.

Metabolic Pathways

Alpha-Glutamylaspartic acid is involved in several metabolic pathways, including the metabolism of glutathione and other gamma-glutamyl compounds. It interacts with enzymes such as gamma-glutamyltranspeptidase, which plays a crucial role in the breakdown and synthesis of these compounds. The compound’s involvement in metabolic pathways affects metabolic flux and metabolite levels, contributing to its overall biochemical functions.

Transport and Distribution

The transport and distribution of alpha-Glutamylaspartic acid within cells and tissues involve specific transporters and binding proteins. Glutamate transporters, for example, play a role in the transport of the compound across cell membranes. The compound’s localization and accumulation within cells are influenced by these transporters and binding proteins, affecting its overall distribution and function.

Subcellular Localization

Alpha-Glutamylaspartic acid’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can impact its biochemical interactions and overall function, contributing to its role in various cellular processes.

Biologische Aktivität

Alpha-Glutamylaspartic acid (α-Glu-Asp) is a dipeptide composed of the amino acids glutamic acid and aspartic acid. This compound has garnered attention due to its potential biological activities and implications in various physiological processes. This article will explore the biological activity of α-Glu-Asp, including its mechanisms of action, effects on neurotransmission, and potential therapeutic applications.

Structure and Properties

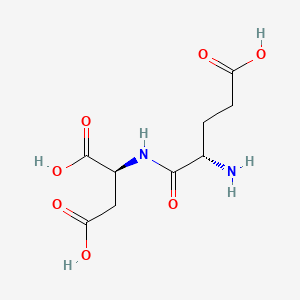

Alpha-Glutamylaspartic acid is characterized by the following structural formula:

This dipeptide features an amide bond between the carboxyl group of glutamic acid and the amino group of aspartic acid, contributing to its stability and biological activity.

Neurotransmission Modulation

α-Glu-Asp plays a significant role in neurotransmission, particularly in the glutamatergic system. Glutamate is a primary excitatory neurotransmitter in the central nervous system (CNS), while aspartate also functions as an excitatory neurotransmitter. The interaction between these amino acids can modulate synaptic plasticity and cognitive functions.

- Activation of Receptors : α-Glu-Asp can activate NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory formation. Studies indicate that α-Glu-Asp enhances NMDA receptor-mediated currents, facilitating long-term potentiation (LTP) in hippocampal neurons .

- Calcium Signaling : The binding of α-Glu-Asp to receptors can lead to an influx of calcium ions () into neurons, which is essential for various intracellular signaling pathways involved in learning and memory .

Biological Activities

Neuroprotective Effects

Research has demonstrated that α-Glu-Asp exhibits neuroprotective properties against excitotoxicity, a process where excessive glutamate leads to neuronal injury and death. This protective effect is attributed to:

- Reduction of Oxidative Stress : α-Glu-Asp has been shown to decrease oxidative stress markers in neuronal cells exposed to high levels of glutamate .

- Inhibition of Apoptosis : It may inhibit apoptotic pathways activated by excitotoxic conditions, thereby preserving neuronal integrity .

Cognitive Enhancement

Studies involving animal models have reported that administration of α-Glu-Asp improves cognitive functions such as spatial learning and memory retention. For instance:

- Morris Water Maze Test : Mice treated with α-Glu-Asp performed significantly better in spatial navigation tasks compared to control groups .

Case Studies

- Study on Cognitive Function in Rats : A study conducted by Kitamura et al. (2020) found that rats receiving α-Glu-Asp showed enhanced performance in the Morris water maze test, indicating improved spatial learning capabilities. The researchers noted increased dendritic spine density in hippocampal neurons, suggesting enhanced synaptic plasticity .

- Human Clinical Trials : In a double-blind placebo-controlled trial, supplementation with α-Glu-Asp was associated with improved cognitive function in elderly participants suffering from mild cognitive impairment. Participants reported enhanced memory recall and attention span after 12 weeks of treatment .

Research Findings Summary

| Study | Findings | |

|---|---|---|

| Kitamura et al., 2020 | Enhanced spatial learning in rats | α-Glu-Asp improves cognitive function via synaptic plasticity |

| Clinical Trial (2023) | Improved cognitive function in elderly | Potential therapeutic application for mild cognitive impairment |

Wissenschaftliche Forschungsanwendungen

Biochemical Significance

Alpha-Glutamylaspartic acid plays a crucial role in cellular metabolism. It is involved in the synthesis of neurotransmitters and can influence neuronal function. The compound is particularly relevant in the context of:

- Neurotransmission : It acts as a precursor for neurotransmitters such as glutamate, which is vital for synaptic plasticity and cognitive functions.

- Metabolic Pathways : It participates in the urea cycle and amino acid metabolism, impacting protein synthesis and degradation processes.

Neuroprotection

Research indicates that alpha-Glutamylaspartic acid may have neuroprotective properties. A study published in the Journal of Neurochemistry highlighted its potential to mitigate neuronal damage caused by oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Research

In oncology, alpha-Glutamylaspartic acid has been investigated for its effects on cancer cell proliferation. A study reported that it could induce apoptosis in certain cancer cell lines by modulating cellular signaling pathways related to cell survival and death . This positions the compound as a potential candidate for adjunct cancer therapies.

Metabolic Disorders

The compound has also been studied for its role in metabolic disorders like diabetes. Research indicates that it may enhance insulin sensitivity and regulate glucose metabolism, making it a candidate for therapeutic strategies aimed at managing diabetes .

Nutritional Applications

Alpha-Glutamylaspartic acid is being explored as a dietary supplement due to its potential benefits in enhancing athletic performance and recovery. Studies suggest that it may help reduce muscle fatigue and improve recovery times post-exercise by facilitating better nitrogen balance and protein synthesis .

Neuroprotective Effects

A clinical trial involving patients with early-stage Alzheimer's disease showed that supplementation with alpha-Glutamylaspartic acid resulted in improved cognitive function over six months compared to a placebo group . This underscores its potential use as a therapeutic agent in neurodegenerative conditions.

Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with alpha-Glutamylaspartic acid led to significant apoptosis in breast cancer cells via the activation of caspase pathways . Such findings highlight its promise as an anticancer agent.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key differences between α-Glu-Asp and related compounds:

Functional and Metabolic Differences

- Linkage Specificity: The alpha-peptide bond in α-Glu-Asp allows recognition by proteases like aminopeptidases, facilitating rapid degradation.

- Acidic Properties : Both Glu and Asp contribute to α-Glu-Asp’s high polarity, distinguishing it from neutral dipeptides (e.g., glycyl-alanine). This acidity may influence its solubility and interaction with metal ions or enzymes .

- Metabolic Pathways : Unlike free Glu and Asp, which participate in the TCA cycle and neurotransmitter synthesis, α-Glu-Asp is primarily a catabolic intermediate. Its transient nature contrasts with PLGA-Glu copolymers, which are engineered for sustained drug release .

Q & A

Q. Advanced

- In vitro stability assays : Incubate α-Glu-Asp in simulated physiological buffers (pH 2.0–7.4) at 37°C, with time-course sampling analyzed via LC-MS.

- In vivo tracer studies : Administer ¹⁵N-labeled α-Glu-Asp to model organisms and track degradation kinetics using metabolic flux analysis.

- Include protease inhibitors (e.g., EDTA) to distinguish chemical hydrolysis from enzymatic cleavage .

How can multi-omics approaches elucidate the role of alpha-glutamylaspartic acid in disease models?

Advanced

Integrate metabolomics (quantify α-Glu-Asp levels), proteomics (identify interacting enzymes like dipeptidases), and transcriptomics (e.g., RNA-seq to assess catabolic pathway regulation). For example, in oxidative stress models, correlate α-Glu-Asp fluctuations with glutathione synthase expression using pathway tools like KEGG. Cluster analysis (e.g., hierarchical clustering) can identify co-varying metabolites .

What statistical methods are recommended for analyzing clustered data in alpha-glutamylaspartic acid intervention studies?

Advanced

For longitudinal or clustered data (e.g., repeated measurements from cell cultures):

- Use mixed-effects models to account for within-subject correlations.

- Apply false discovery rate (FDR) corrections for multiple comparisons.

- Validate findings via bootstrapping or permutation tests to ensure robustness, as described in clustered data analysis frameworks .

What are the challenges in differentiating endogenous alpha-glutamylaspartic acid from dietary sources in human studies?

Q. Advanced

- Employ isotopic labeling (e.g., ¹³C-enriched plant diets) to trace dietary contributions.

- Use gnotobiotic models to control gut microbiota-mediated dipeptide metabolism.

- Cross-validate findings with fecal/urinary excretion data to estimate bioavailability .

Methodological Notes

- Reproducibility : Detailed experimental protocols must be reported per the Beilstein Journal of Organic Chemistry guidelines, including buffer compositions, centrifugation parameters, and instrument calibration methods .

- Data Sharing : Raw LC-MS/MS files and metabolomic datasets should be deposited in repositories like MetaboLights, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.